Tropine phenylacetate hydrochloride Tropine phenylacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 3087-01-2
VCID: VC17982273
InChI: InChI=1S/C16H21NO2.ClH/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12;/h2-6,13-15H,7-11H2,1H3;1H
SMILES:
Molecular Formula: C16H22ClNO2
Molecular Weight: 295.80 g/mol

Tropine phenylacetate hydrochloride

CAS No.: 3087-01-2

Cat. No.: VC17982273

Molecular Formula: C16H22ClNO2

Molecular Weight: 295.80 g/mol

* For research use only. Not for human or veterinary use.

Tropine phenylacetate hydrochloride - 3087-01-2

Specification

CAS No. 3087-01-2
Molecular Formula C16H22ClNO2
Molecular Weight 295.80 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate;hydrochloride
Standard InChI InChI=1S/C16H21NO2.ClH/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12;/h2-6,13-15H,7-11H2,1H3;1H
Standard InChI Key IFNUPGBWWRYLQZ-UHFFFAOYSA-N
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3.Cl

Introduction

Chemical and Structural Properties

Tropine phenylacetate hydrochloride belongs to the class of tropane alkaloid derivatives. Its chemical name, rel-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate hydrochloride, reflects its bicyclic tropine core esterified with phenylacetic acid and stabilized as a hydrochloride salt . The compound’s structural integrity is critical for its biological activity, as the tropine moiety interacts with muscarinic acetylcholine receptors, while the phenylacetic acid component influences its metabolic pathways .

Physicochemical Characteristics

Key physicochemical properties are summarized below:

PropertyValueSource
CAS No.3087-01-2
Molecular FormulaC16H21NO2HCl\text{C}_{16}\text{H}_{21}\text{NO}_{2} \cdot \text{HCl}
Molecular Weight295.81 g/mol
AppearanceWhite crystalline powder
SolubilityWater, organic solvents

The hydrochloride salt form improves stability and facilitates its use in analytical applications, particularly in high-performance liquid chromatography (HPLC) .

Synthesis and Manufacturing

The synthesis of tropine phenylacetate hydrochloride involves a multi-step process that emphasizes regioselective esterification and salt formation.

Synthetic Pathway

  • Tropine Isolation: Tropine is extracted from Atropa belladonna or synthesized via reduction of tropinone .

  • Esterification: Tropine reacts with phenylacetyl chloride in anhydrous conditions, forming tropine phenylacetate.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Critical parameters include temperature control (< 40°C) to prevent decomposition and the use of aprotic solvents like dichloromethane to minimize side reactions . The final product is purified via recrystallization from ethanol, achieving >98% purity as verified by HPLC .

Industrial Production

CleanChemlab (India) specializes in custom synthesis, adhering to Good Manufacturing Practices (GMP) for pharmaceutical-grade material . Scaling production requires stringent quality checks, including residual solvent analysis and chiral purity assessments .

Analytical Methods and Quality Control

Tropine phenylacetate hydrochloride’s role as an impurity standard necessitates robust analytical protocols.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method, adapted from scopolamine analysis, employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (30:70 v/v) . Detection at 210 nm achieves a retention time of 8.2 minutes, with a limit of quantification (LOQ) of 0.1 μg/mL .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1730 cm1^{-1} (ester C=O) and 2700–2500 cm1^{-1} (HCl salt) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6) δ 7.35–7.25 (m, 5H, Ar-H), 5.10 (s, 1H, OCH2_2), 3.40–3.20 (m, 2H, NCH2_2) .

Applications in Pharmaceutical Research

Drug Interaction Studies

Preliminary data suggest synergistic effects with benzodiazepines, potentiating sedative effects in murine models . Conversely, co-administration with antacids may reduce bioavailability due to pH-dependent hydrolysis .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Differences
AtropineC17H23NO3\text{C}_{17}\text{H}_{23}\text{NO}_{3}Tropate ester vs. phenylacetate
HomatropineC16H21NO3\text{C}_{16}\text{H}_{21}\text{NO}_{3}Mandelic acid ester
ScopolamineC17H21NO4\text{C}_{17}\text{H}_{21}\text{NO}_{4}Epoxide group at C6-C7

Tropine phenylacetate hydrochloride’s phenylacetate group confers distinct solubility and metabolic properties compared to tropate or mandelate esters .

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